Ethyl 5-methyl-1-P-tolyl-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 5-methyl-1-P-tolyl-1H-pyrazole-4-carboxylate is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an ethyl ester group, a methyl group, and a p-tolyl group attached to the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-methyl-1-P-tolyl-1H-pyrazole-4-carboxylate typically involves the condensation of ethyl acetoacetate with hydrazine hydrate, followed by cyclization with p-tolyl hydrazine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The resulting product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-methyl-1-P-tolyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include pyrazole-4-carboxylic acids, alcohol derivatives, and various substituted pyrazole compounds .
Scientific Research Applications
Ethyl 5-methyl-1-P-tolyl-1H-pyrazole-4-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other pyrazole derivatives and heterocyclic compounds.
Biology: The compound has been studied for its potential antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Pyrazole derivatives, including this compound, are investigated for their potential use as therapeutic agents in treating various diseases.
Industry: The compound is used in the development of agrochemicals, dyes, and other industrial products
Mechanism of Action
The mechanism of action of Ethyl 5-methyl-1-P-tolyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by targeting bacterial enzymes or exert anti-inflammatory effects by modulating inflammatory pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl pyrazole-4-carboxylate: Similar structure but lacks the methyl and p-tolyl groups.
5-methyl-1-phenyl-1H-pyrazole-4-carboxylate: Similar structure but with a phenyl group instead of a p-tolyl group.
1-methyl-3-phenyl-1H-pyrazole-4-carboxylate: Similar structure but with a methyl group at a different position
Uniqueness
Ethyl 5-methyl-1-P-tolyl-1H-pyrazole-4-carboxylate is unique due to the presence of both the methyl and p-tolyl groups, which can enhance its biological activity and specificity. The combination of these substituents can lead to improved pharmacokinetic properties and increased potency compared to other similar compounds .
Biological Activity
Ethyl 5-methyl-1-P-tolyl-1H-pyrazole-4-carboxylate is a compound belonging to the pyrazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to provide an authoritative overview of its biological activity, including its antioxidant, antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
This compound can be represented by the following structural formula:
This compound features a pyrazole ring substituted with a methyl group and a P-tolyl group at the 5-position, as well as a carboxylate ester functionality. The presence of these substituents is significant for its biological activity.
Antioxidant Activity
Several studies have highlighted the antioxidant potential of pyrazole derivatives, including this compound. The compound was evaluated for its ability to scavenge free radicals and inhibit lipid peroxidation.
Key Findings:
- The compound demonstrated significant radical scavenging activity in DPPH and ABTS assays, indicating its potential to mitigate oxidative stress .
- In vitro tests showed that it effectively reduced oxidative damage in cellular models, suggesting protective effects against oxidative stress-related diseases.
Antimicrobial Activity
The antimicrobial properties of this compound have been explored against various bacterial strains.
Research Insights:
- The compound exhibited broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
- Minimum inhibitory concentration (MIC) values were determined, showing effective inhibition at low concentrations (e.g., MIC < 50 µg/mL for several strains) .
Anticancer Activity
Recent studies have investigated the anticancer properties of this compound, focusing on its ability to inhibit cancer cell proliferation.
Study Results:
- The compound showed significant cytotoxicity against various cancer cell lines (e.g., MCF-7 breast cancer cells), with IC50 values ranging from 10 to 20 µM .
- Mechanistic studies indicated that the compound induces apoptosis in cancer cells through activation of caspase pathways and modulation of cell cycle progression .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been assessed in various experimental models.
Findings:
- In vitro assays demonstrated that the compound inhibits pro-inflammatory cytokine production (e.g., TNF-alpha and IL-6) in activated macrophages .
- Animal models of inflammation showed reduced edema and inflammatory markers upon treatment with the compound, suggesting its utility in inflammatory conditions .
Summary of Biological Activities
Properties
IUPAC Name |
ethyl 5-methyl-1-(4-methylphenyl)pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-4-18-14(17)13-9-15-16(11(13)3)12-7-5-10(2)6-8-12/h5-9H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCHQXWJIFQCZCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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